molecular formula C16H12FN3OS2 B11258600 2-((4-fluorophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

2-((4-fluorophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Cat. No.: B11258600
M. Wt: 345.4 g/mol
InChI Key: KMFDKKYOSGKBJB-UHFFFAOYSA-N
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Description

2-[(4-FLUOROPHENYL)SULFANYL]-N-[4-(PYRIDIN-3-YL)-1,3-THIAZOL-2-YL]ACETAMIDE is a complex organic compound that features a thiazole ring, a pyridine ring, and a fluorophenyl group. This compound is part of a broader class of thiazole derivatives, which are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-FLUOROPHENYL)SULFANYL]-N-[4-(PYRIDIN-3-YL)-1,3-THIAZOL-2-YL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The pyridine ring is introduced via a nucleophilic substitution reaction, and the fluorophenyl group is attached through a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-FLUOROPHENYL)SULFANYL]-N-[4-(PYRIDIN-3-YL)-1,3-THIAZOL-2-YL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. Typical conditions involve moderate temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .

Scientific Research Applications

2-[(4-FLUOROPHENYL)SULFANYL]-N-[4-(PYRIDIN-3-YL)-1,3-THIAZOL-2-YL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-FLUOROPHENYL)SULFANYL]-N-[4-(PYRIDIN-3-YL)-1,3-THIAZOL-2-YL]ACETAMIDE involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity to its targets, while the pyridine ring can participate in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-FLUOROPHENYL)SULFANYL]-N-[4-(PYRIDIN-3-YL)-1,3-THIAZOL-2-YL]ACETAMIDE is unique due to its specific combination of a fluorophenyl group, a pyridine ring, and a thiazole ring.

Properties

Molecular Formula

C16H12FN3OS2

Molecular Weight

345.4 g/mol

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C16H12FN3OS2/c17-12-3-5-13(6-4-12)22-10-15(21)20-16-19-14(9-23-16)11-2-1-7-18-8-11/h1-9H,10H2,(H,19,20,21)

InChI Key

KMFDKKYOSGKBJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)F

Origin of Product

United States

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